2-(4-Bromo-3-fluorophenyl)propan-2-ol
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Overview
Description
2-(4-Bromo-3-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a hydroxyl group attached to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluorophenyl)propan-2-ol typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Hydroxylation: The brominated and fluorinated phenyl compound is then subjected to hydroxylation to introduce the hydroxyl group at the propan-2-ol position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by hydroxylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
2-(4-Bromo-3-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Fluoro-3-bromophenyl)propan-2-ol: Similar structure but with the positions of bromine and fluorine swapped.
2-(4-Bromo-3-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-(4-Bromo-3-fluorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 |
InChI Key |
ZBKKYLXFHRTDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)F)O |
Origin of Product |
United States |
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